molecular formula C3H3BrF2 B2983449 2-Bromo-1,1-difluorocyclopropane CAS No. 51326-64-8

2-Bromo-1,1-difluorocyclopropane

Cat. No.: B2983449
CAS No.: 51326-64-8
M. Wt: 156.958
InChI Key: UOMKSEBQTJOQJN-REOHCLBHSA-N
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Description

2-Bromo-1,1-difluorocyclopropane is an organic compound with the molecular formula C₃H₃BrF₂. It is a cyclopropane derivative where two fluorine atoms and one bromine atom are attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-difluorocyclopropane typically involves the reaction of bromine with 1,1-difluorocyclopropane. One common method includes the use of bromine in the presence of a catalyst to facilitate the addition of the bromine atom to the cyclopropane ring . Another approach involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst, although this method yields low amounts of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. The use of advanced catalysts and reaction conditions, such as higher temperatures and pressures, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluorocyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles like hydroxide ions, alkoxide ions, and hydrogen halides. Reaction conditions often involve the use of solvents such as dioxane and catalysts like tetraphenylarsonium chloride .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted cyclopropane derivatives, while elimination reactions can produce difluorocyclopropene .

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-difluorocyclopropane involves its ability to undergo various chemical reactions due to the presence of the bromine and fluorine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1,1-difluorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF2/c4-2-1-3(2,5)6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMKSEBQTJOQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51326-64-8
Record name 2-Bromo-1,1-difluorocyclopropane
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